Furan Regioisomer Comparison: 2-Furyl vs. 3-Furyl Substitution in 1,2,4-Oxadiazole Propanoic Acids
The compound (CAS 878437-14-0) contains a furan ring attached at the C-2 position to the 1,2,4-oxadiazole core. The primary close analog is 3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS 1333951-08-8), which differs only in the furan C-3 attachment . Both compounds share the same molecular formula C9H8N2O4 and molecular weight 208.17, but represent distinct chemical entities with different furan substitution patterns. While neither compound currently has published biological data for direct comparison, the positional isomerism is well-known in medicinal chemistry to affect receptor binding and metabolic stability. The 2-furyl isomer (878437-14-0) is more widely cataloged across chemical suppliers, whereas the 3-furyl analog shows more limited commercial availability.
| Evidence Dimension | Furan Substitution Position |
|---|---|
| Target Compound Data | Furan attached at C-2 position (2-furyl) |
| Comparator Or Baseline | Furan attached at C-3 position (3-furyl), CAS 1333951-08-8 |
| Quantified Difference | Regioisomeric difference; no comparative biological activity data available. |
| Conditions | Structural comparison based on chemical database entries; both share molecular formula C9H8N2O4 and MW 208.17. |
Why This Matters
This distinguishes the compound from its closest positional isomer, which is critical when structure-specific activity is required in screening campaigns or SAR studies.
